![molecular formula C20H20N2O3S B2453616 3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide CAS No. 448930-63-0](/img/structure/B2453616.png)
3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide
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Overview
Description
The compound “3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including medical, industrial, and biological fields .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring with two methoxy groups (OCH3) at the 3rd and 4th positions, an amide group (CONH2), and a thiazole ring attached to the nitrogen of the amide group .Chemical Reactions Analysis
Benzamides, including similar compounds, can undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the methoxy and amide groups could influence its solubility, while the benzene and thiazole rings could affect its stability .Scientific Research Applications
Antioxidant Activity
Amides, including benzamides, have garnered attention due to their antioxidant properties. In a study by Yakan et al., novel benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were characterized using spectroscopic methods (IR, 1H NMR, and 13C NMR). The in vitro antioxidant activity of these compounds was evaluated through total antioxidant, free radical scavenging, and metal chelating assays. Some of the synthesized benzamides exhibited more effective antioxidant activity than standard compounds. Notably, one of the benzamide derivatives demonstrated effective metal chelation .
Antibacterial Properties
The same study investigated the antibacterial activity of these novel benzamide compounds. In vitro tests were conducted against both gram-positive and gram-negative bacteria. By comparing the synthesized compounds with control drugs, researchers gained insights into their potential as antibacterial agents. Understanding the antibacterial properties of this compound can contribute to the development of new therapeutic strategies .
Drug Discovery
Amide compounds, including benzamides, play a crucial role in drug discovery. Their diverse chemical structures and biological activities make them attractive candidates for pharmaceutical research. Researchers explore benzamides for various indications, such as cancer treatment, anti-inflammatory agents, and analgesics. Investigating the specific effects of 3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide could lead to novel drug candidates .
Industrial Applications
Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Benzamides, due to their stability and versatility, contribute to these sectors. The compound may have potential in industrial processes or material science .
Solubilizing Protective Group
Interestingly, the 3,4-dimethoxybenzyl group has been used as a protective group for thiol moieties. It enhances solubility and stability during precursor synthesis. However, it becomes cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons .
Cell Viability Assessment
Although not directly related to the compound itself, the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is widely used to assess cell viability based on redox potential. Active cells convert MTT to an insoluble purple formazan, which is then quantified by optical density .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activities against certain cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been found to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Biochemical Pathways
Similar compounds have been shown to affect cell viability as a function of redox potential .
Result of Action
The compound has been suggested to have potential antitumor activity, with the ability to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
properties
IUPAC Name |
3,4-dimethoxy-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-5-4-6-14(9-13)10-16-12-21-20(26-16)22-19(23)15-7-8-17(24-2)18(11-15)25-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZRENGLSWDGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide |
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